

3,3,4,4,4-Pentafluorobutan-2-ol physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3,4,4,4-Pentafluorobutan-2-ol

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An In-depth Technical Guide on the Physical Properties of **3,3,4,4,4-Pentafluorobutan-2-ol**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical properties of the fluorinated alcohol, **3,3,4,4,4-Pentafluorobutan-2-ol** (CAS: 374-40-3). While experimentally determined quantitative data for properties such as boiling point, density, and refractive index are not readily available in public domain literature and chemical databases, this document provides a summary of its known computed and structural properties. Furthermore, it details standardized experimental protocols that can be employed to determine these physical characteristics. The methodologies are derived from established practices for volatile and fluorinated organic compounds. A logical workflow for the characterization of such a compound is also presented.

Core Physical and Chemical Properties

3,3,4,4,4-Pentafluorobutan-2-ol is an organofluorine compound belonging to the class of partially fluorinated alcohols.^[1] These compounds are noted for their unique solvent properties. ^[1] While specific experimental values are sparse, the fundamental molecular and computed properties have been established and are crucial for any theoretical or experimental work.

Table 1: Summary of Known Properties for **3,3,4,4,4-Pentafluorobutan-2-ol**

Property	Value	Source
IUPAC Name	3,3,4,4,4-pentafluorobutan-2-ol	[2]
CAS Number	374-40-3	[3]
Molecular Formula	C ₄ H ₅ F ₅ O	[2] [3]
Molecular Weight	164.07 g/mol	[2] [3]
InChI	InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3	[2]
InChIKey	BUGIAHXXBFVPGW-UHFFFAOYSA-N	[2]
Canonical SMILES	CC(C(C(F)(F)F)(F)F)O	[2]
GHS Hazard	Warning: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.	[2]

Note: The National Institute of Standards and Technology (NIST) Chemistry WebBook explicitly notes a lack of phase change data for this compound.[\[3\]](#)

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a volatile fluorinated alcohol like **3,3,4,4,4-Pentafluorobutan-2-ol**.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus or a micro-boiling point method for small sample quantities.

Methodology: Distillation Method

- Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

Ensure all glass joints are properly sealed.

- Sample Preparation: Place a small volume (e.g., 5-10 mL) of **3,3,4,4,4-Pentafluorobutan-2-ol** and a few boiling chips into the round-bottom flask.
- Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to ensure a slow and steady distillation rate of approximately 1-2 drops per second.
- Temperature Reading: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. Record the temperature when it stabilizes during the collection of the distillate. This stable temperature is the boiling point.
- Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Determination of Density

Given its volatility, the density of **3,3,4,4,4-Pentafluorobutan-2-ol** should be measured using a method that minimizes evaporative loss, such as the pycnometer method.[\[4\]](#)

Methodology: Pycnometer Method

- Preparation: Clean and thoroughly dry a pycnometer (a glass flask with a precise, known volume). Measure and record the mass of the empty, dry pycnometer with its stopper.
- Sample Filling: Carefully fill the pycnometer with **3,3,4,4,4-Pentafluorobutan-2-ol**, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary, and carefully wipe the outside dry.
- Mass Measurement: Measure and record the mass of the filled pycnometer.[\[4\]](#)
- Temperature Control: The measurement should be conducted at a constant, known temperature (e.g., 20°C or 25°C) by placing the pycnometer in a temperature-controlled water bath for equilibration before weighing.
- Calculation: The density (ρ) is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[\[4\]](#)

Determination of Refractive Index

The refractive index, a measure of how light bends as it passes through the substance, is a characteristic property that can be measured with high precision using a refractometer.

Methodology: Abbe Refractometer

- Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.
- Sample Application: Place a few drops of **3,3,4,4,4-Pentafluorobutan-2-ol** onto the clean, dry prism surface of the refractometer and close the prisms.
- Measurement: While looking through the eyepiece, adjust the control to bring the dividing line between the light and dark fields into sharp focus and exactly on the crosshairs.[5]
- Reading: Read the refractive index value from the instrument's scale.[5]
- Temperature Control: The refractive index is highly temperature-dependent.[5] Perform the measurement at a standard temperature (typically 20°C) by circulating water from a constant-temperature bath through the refractometer. Record the temperature at which the measurement is made.[5]

Determination of Solubility

A tiered approach is recommended to determine the solubility of the compound in various solvents relevant to research and development, such as aqueous buffers, and organic solvents like dimethyl sulfoxide (DMSO).

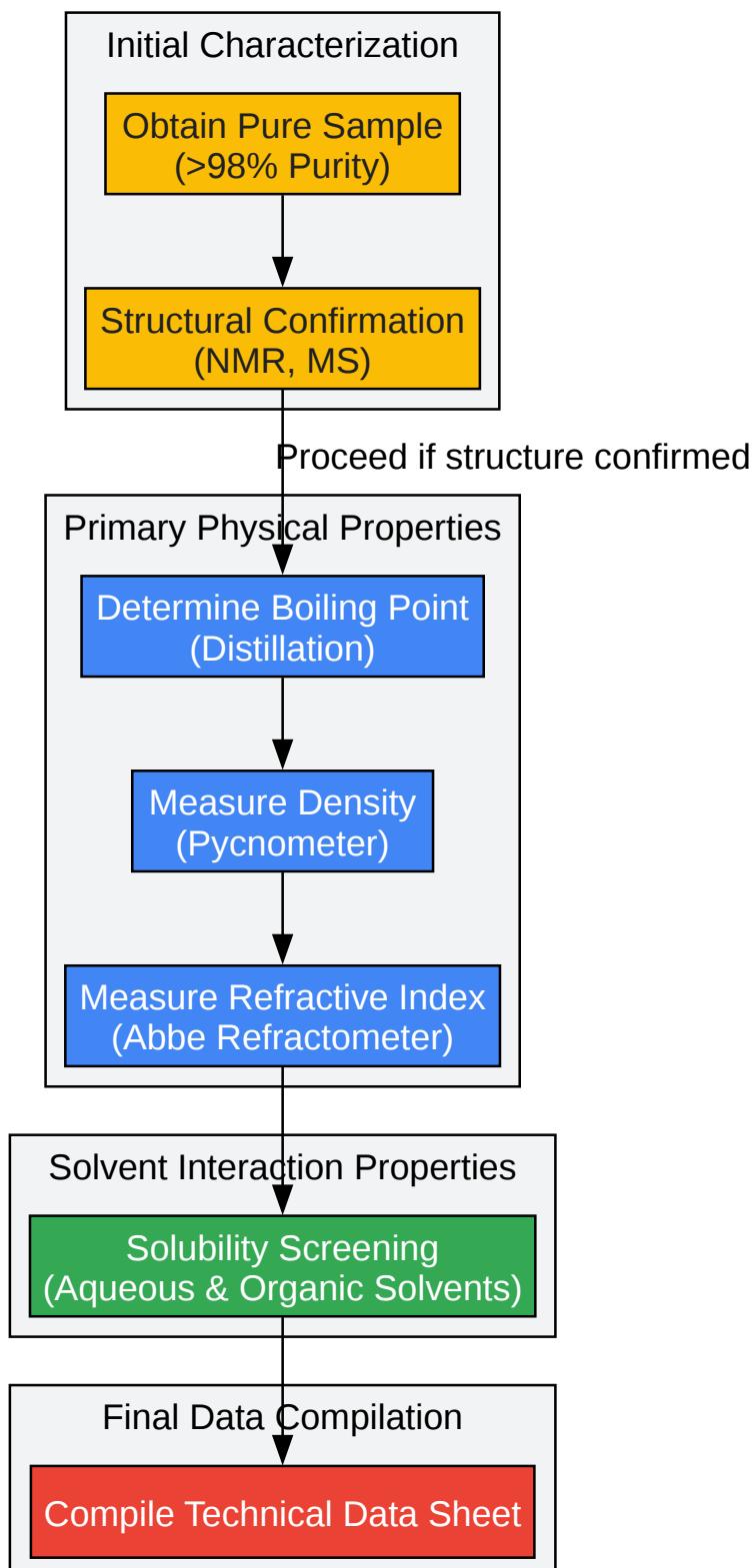
Methodology: Kinetic and Thermodynamic Solubility

- Solvent Selection: Choose a range of solvents. For drug development, this typically includes phosphate-buffered saline (PBS) at pH 7.4, and organic solvents like DMSO or ethanol.[6][7]
- Stock Solution: Prepare a high-concentration stock solution of **3,3,4,4,4-Pentafluorobutan-2-ol** in a highly soluble organic solvent (e.g., 10 mM in DMSO).

- Kinetic Solubility: Add small aliquots of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations (e.g., 1-200 μ M).[6] The mixture is shaken for a set period (e.g., 2 hours) at a controlled temperature.[6] The presence of precipitate is then measured, often by nephelometry or by analyzing the concentration of the supernatant via HPLC-UV or LC/MS/MS after centrifugation.[6]
- Thermodynamic Solubility: Add an excess amount of the solid or liquid compound directly to the chosen solvent (e.g., PBS). The mixture is then agitated until equilibrium is reached (e.g., 24-48 hours). After equilibration, the suspension is filtered or centrifuged, and the concentration of the dissolved compound in the clear supernatant is quantified to determine the maximum solubility.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a novel or uncharacterized volatile fluorinated alcohol.

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Caption: Workflow for Physical Property Determination.

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- To cite this document: BenchChem. [3,3,4,4,4-Pentafluorobutan-2-ol physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346712#3-3-4-4-4-pentafluorobutan-2-ol-physical-properties>

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